N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide
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Overview
Description
N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties. The incorporation of a thiophene ring and a benzyl group into the quinoxaline structure enhances its chemical and biological activities, making it a compound of interest in various scientific fields.
Mechanism of Action
Quinoxaline derivatives
have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been used against many targets, receptors, or microorganisms .
Thiophene derivatives
are also a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method is the condensation reaction between 2-(thiophen-3-yl)benzylamine and quinoxaline-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. Additionally, green chemistry principles are often applied to minimize environmental impact and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can occur on the benzyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: Utilized in the development of organic semiconductors and materials science.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Benzothiophene: Contains a thiophene ring fused to a benzene ring.
Indole: Another nitrogen-containing heterocycle with diverse biological activities.
Uniqueness
N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide is unique due to the combination of a quinoxaline core with a thiophene and benzyl group. This structural complexity enhances its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-20(19-12-21-17-7-3-4-8-18(17)23-19)22-11-14-5-1-2-6-16(14)15-9-10-25-13-15/h1-10,12-13H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZOGFOZUZAPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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